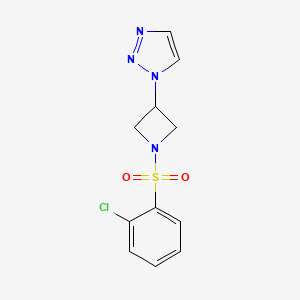

1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Description

1H-1,2,3-Triazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, antifungal, and anticancer properties . The target compound, 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, features a triazole core linked to an azetidine ring substituted with a 2-chlorophenyl sulfonyl group. The 2-chlorophenyl moiety may influence target selectivity, as halogenated aromatic groups are common in bioactive molecules .

Properties

IUPAC Name |

1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZVMZOQBIMJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features, including an azetidine ring, a triazole moiety, and a sulfonamide group, suggest diverse therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic effects.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 298.75 g/mol. The compound's structure can be summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.75 g/mol |

| CAS Number | 2034358-72-8 |

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant biological activity. Specifically, this compound has shown promising antimicrobial properties . Studies have reported its efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the triazole moiety contributes to its antibacterial activity .

In a comparative study of various 1,2,3-triazoles, it was found that these compounds demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group may enhance the compound's reactivity and interaction with microbial targets .

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has also been investigated for its potential to inhibit key enzymes involved in neurological functions. Specifically, studies have explored its inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . The ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies highlight the biological activity of similar compounds. For instance:

- Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antimicrobial and antioxidant activities. Results indicated that specific substitutions on the triazole ring significantly influenced both activities .

- In Vivo Studies : In vivo experiments using murine models demonstrated that derivatives of this compound exhibited significant antitumor activity by inducing apoptosis in cancer cells through caspase activation pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to various biological outcomes. The binding affinity to target enzymes may play a crucial role in its therapeutic potential.

Scientific Research Applications

сосредоточтесь только на роли соединения “1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole” в научных исследованиях.

сосредоточтесь только на роли соединения “this compound” в научных исследованиях.

Research Applications of Triazoles

1,2,3-triazoles have a broad spectrum of applications in scientific research, particularly in medicinal chemistry .

Antimicrobial research Several studies demonstrate the use of triazole-containing compounds as antimicrobial agents .

- Triazole-chromene compounds have shown fungicidal activity against fungal strains, including Fusarium oxysporum, Aspergillus flavus, Aspergillus niger, Cryptococcus neoformans, and Candida albicans . Some showed stronger activity compared to the standard drug Miconazole .

- Specific compounds exhibited significant fungicidal activity against studied fungi compared to ketoconazole, attributed to groups (nitro and fluoro) linked to the 1,2,3-triazole of the pyranopyrimidine ring .

- Dehydroacetic acid chalcone-1,2,3-triazole hybrids have been synthesized and screened as antibacterial agents .

Anti-HIV Agents

1,2,3-Triazole derivatives have demonstrated anti-HIV-1 activity . Certain 4- or 5-monosubstituted and 4,5-disubstituted 1,2,3-triazole analogs have shown to be more effective than their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Azetidine-Containing Triazoles

- 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (CAS 2097997-04-9) :

- 1-((1-(1-((3,3,3-Trifluoropropyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS 2034563-85-2): Substituents: Trifluoropropyl sulfonyl on azetidine; pyrrolidin-2-one linked to triazole. Properties: Higher molecular weight (381.38 g/mol) and fluorinated sulfonyl group enhance metabolic stability and lipophilicity.

Pyrrolidine-Containing Triazoles

- 1-[(3S)-Pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride :

Chlorophenyl-Substituted Triazoles

- 4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (S8000011) :

- Epoxiconazole (CAS 133855-98-8) :

Enzyme Inhibition

- Carbonic Anhydrase-II (CA-II) : Triazole analogs in showed IC50 values <10 µM, attributed to the triazole’s ability to coordinate zinc in the active site. The sulfonyl group in the target compound may enhance binding through additional hydrogen bonds.

- IMPDH Inhibition : Compound S8000011 () achieved -12.19 kcal/mol binding energy, comparable to clinical inhibitors. The target compound’s azetidine-sulfonyl scaffold may improve selectivity over pyrrolidine-based analogs.

Antifungal Activity

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Synthetic Yield | Biological Target |

|---|---|---|---|---|---|

| Target Compound | ~325.8† | 2-Chlorophenyl sulfonyl, azetidine | 2.1 | Not reported | CA-II, CYP51 (predicted) |

| 1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-... | 182.22 | Ethoxymethyl | 0.8 | Discontinued | Not reported |

| CAS 2034563-85-2 | 381.38 | Trifluoropropyl sulfonyl | 3.5 | Not reported | Not reported |

| S8000011 | ~415.32‡ | Chloronaphthalenyl | 4.2 | Not reported | IMPDH (-12.19 kcal/mol) |

| Epoxiconazole | 329.8 | 2-Chlorophenyl, 4-fluorophenyl | 3.0 | Commercial | CYP51 |

*Predicted using fragment-based methods. †Estimated based on formula C10H10ClN4O2S. ‡From .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The CuAAC reaction is highly efficient for 1,2,3-triazole formation. Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) in polar solvents (DMF, water, or t-BuOH/H2O mixtures) at room temperature. Ensure stoichiometric equivalence between the azide (e.g., 2-chlorophenylsulfonyl azetidine azide) and alkyne precursors. Reaction completion can be monitored via TLC or LC-MS. Purification typically involves column chromatography or recrystallization. This method achieves >95% regioselectivity for the 1,4-triazole isomer under optimized conditions .

Q. How can NMR spectroscopy be utilized to confirm the structure of the target compound?

- Methodological Answer : Key NMR signals for structural confirmation include:

- 1H NMR :

- Aromatic protons from the 2-chlorophenyl group: δ 7.50–7.68 (m, 4H) .

- Triazole protons: δ 8.02 (s, 1H) and 7.87 (s, 1H) .

- Azetidine ring protons: δ 2.06–2.58 (m, 3H, CH and CH2) .

- 13C NMR :

- Triazole carbons: δ 125.6–134.8 .

- Sulfonyl-linked carbons: δ ~57.7 (azetidine C-N) .

Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity.

Q. What purification strategies are recommended for isolating the compound from byproducts?

- Methodological Answer : After CuAAC, remove copper residues via aqueous EDTA washes or silica gel filtration. Purify the crude product using flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) may be required. Monitor purity via HPLC (>95%) .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity during triazole synthesis?

- Methodological Answer : While CuAAC typically yields 1,4-triazoles, unexpected 1,5-regioisomers may arise due to competing thermal pathways. To resolve this:

Q. How should conflicting biological activity data be analyzed for this compound?

- Methodological Answer : Contradictions may stem from impurities, stereochemical variations, or assay conditions.

- Purity Analysis : Perform HPLC-MS to rule out impurities (e.g., unreacted azide/alkyne).

- Stereochemical Profiling : Use chiral chromatography or circular dichroism to assess enantiomeric effects.

- Assay Optimization : Replicate assays under controlled pH, temperature, and solvent conditions. Orthogonal assays (e.g., SPR, enzymatic vs. cell-based) can validate target engagement .

Q. What experimental approaches can evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Metabolic Stability : Use liver microsome assays to assess CYP450-mediated breakdown.

- Photostability : Expose to UV-Vis light and track decomposition using UV spectroscopy.

Structural modifications (e.g., sulfonyl group replacement) may enhance stability if degradation is observed .

Q. How can computational methods aid in optimizing the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use software (e.g., SwissADME) to calculate logP, topological polar surface area, and blood-brain barrier permeability.

- Docking Studies : Model interactions with target proteins (e.g., enzymes, receptors) to guide functional group modifications.

- QSAR Modeling : Corrogate structural features (e.g., sulfonyl group, triazole ring) with bioactivity data to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.